2-Thiazolecarboximidamide
CAS No.: 212558-27-5
Cat. No.: VC3738651
Molecular Formula: C4H5N3S
Molecular Weight: 127.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212558-27-5 |
|---|---|
| Molecular Formula | C4H5N3S |
| Molecular Weight | 127.17 g/mol |
| IUPAC Name | 1,3-thiazole-2-carboximidamide |
| Standard InChI | InChI=1S/C4H5N3S/c5-3(6)4-7-1-2-8-4/h1-2H,(H3,5,6) |
| Standard InChI Key | LKSRVNUPZNSFTE-UHFFFAOYSA-N |
| SMILES | C1=CSC(=N1)C(=N)N |
| Canonical SMILES | C1=CSC(=N1)C(=N)N |
Introduction
Fundamental Characteristics of 2-Thiazolecarboximidamide
2-Thiazolecarboximidamide (CAS: 212558-27-5) is a heterocyclic organic compound characterized by a thiazole ring structure with a carboximidamide functional group at the C-2 position. The thiazole core is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and biological activities. This compound is also known by several synonyms including 1,3-thiazole-2-carboximidamide, thiazole-2-carboxamidine, and EOS-60666, reflecting its structural components and functional classification .
The presence of the carboximidamide group (-C(=NH)NH₂) at the C-2 position of the thiazole ring creates distinct electronic and structural features that influence its chemical behavior and potential interactions with biological targets. This functional arrangement provides multiple sites for hydrogen bonding and other molecular interactions, which may explain its significance in various biological systems and pharmaceutical applications.
Chemical Properties and Structural Analysis
2-Thiazolecarboximidamide possesses several distinctive chemical and physical properties that determine its behavior in various chemical and biological environments. Understanding these properties is crucial for evaluating its potential applications and developing effective synthetic methodologies.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that have been determined through experimental and computational methods. These properties are summarized in the following table:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₄H₅N₃S | Experimental |
| Molecular Weight | 127.17 g/mol | Calculated |
| Boiling Point | 243.5±23.0 °C | Predicted |
| Density | 1.57±0.1 g/cm³ | Predicted |
| pKa | 10.48±0.50 | Predicted |
| Appearance | Not specified in literature | - |
| Solubility | Not specified in literature | - |
These physical properties highlight the compound's relatively high boiling point and moderate density, which are typical for heterocyclic compounds with nitrogen and sulfur atoms . The predicted pKa value of approximately 10.48 indicates moderate basicity, which is consistent with the presence of the carboximidamide group.
Structural Features
The molecular structure of 2-Thiazolecarboximidamide includes several key features that contribute to its chemical reactivity and biological activity:
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A five-membered thiazole ring containing one sulfur atom and one nitrogen atom
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A carboximidamide group (-C(=NH)NH₂) attached at the C-2 position of the thiazole ring
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An unsaturated heterocyclic system providing aromatic character
These structural elements create a molecule with multiple potential hydrogen bond donors and acceptors, as well as regions of electron density that can participate in various chemical reactions and biological interactions. The presence of the thiazole ring contributes aromaticity and stability to the compound, while the carboximidamide group introduces basic properties and potential for additional interactions.
Research Applications and Current Studies
Research into 2-Thiazolecarboximidamide and related thiazole derivatives spans multiple disciplines, reflecting their versatility and potential applications in various fields.
Medicinal Chemistry Applications
In medicinal chemistry, thiazole derivatives have been extensively studied for multiple therapeutic applications:
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Development of novel antimicrobial agents, particularly against drug-resistant pathogens
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Exploration of selective enzyme inhibitors
The structural features of 2-Thiazolecarboximidamide, particularly the carboximidamide group, suggest potential for interaction with biological targets such as enzymes and receptors. In related research, thiazole-carboximidamide derivatives have shown efficacy against bacterial targets like GlcN-6-P Synthase, with some analogs demonstrating potency in the nanomolar range .
Agricultural Science Applications
Beyond medicinal applications, thiazole derivatives have potential uses in agricultural science:
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Development of pesticides and herbicides
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Creation of compounds with activity against plant pathogens
These applications leverage the biological activity of thiazole derivatives against various organisms, suggesting possible agricultural applications for 2-Thiazolecarboximidamide that could be explored in future research.
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of 2-Thiazolecarboximidamide, it is valuable to compare it with structurally related compounds that have been more extensively studied.
Comparison with Other Thiazole Derivatives
The table below compares key properties of 2-Thiazolecarboximidamide with related thiazole derivatives:
This comparison highlights the structural diversity within the thiazole family and how relatively small modifications can lead to different properties and applications. The position of functional groups (C-2 vs. C-4) and the nature of substituents significantly influence biological activity and chemical behavior.
Significance of Structural Variations
Research on thiazole derivatives has demonstrated that specific structural features can dramatically affect their biological activity:
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The thiazole core itself is critical for activity, as isosteric replacements with thiadiazole, oxadiazole, pyrimidine, or pyrazole rings resulted in complete loss of activity in anti-tubercular studies
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For antimicrobial activity, the C-2 position can accommodate various lipophilic substituents while maintaining activity
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Modifications at the C-4 position typically have more pronounced effects on biological activity
These findings suggest that the specific arrangement in 2-Thiazolecarboximidamide, with the carboximidamide group at the C-2 position, may confer distinct biological properties that warrant further investigation.
Future Research Directions
Based on the current knowledge about 2-Thiazolecarboximidamide and related thiazole derivatives, several promising research directions emerge:
Structure-Activity Relationship Studies
Further structure-activity relationship studies could elucidate the specific contributions of the carboximidamide group at the C-2 position to biological activity. These studies might involve:
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Systematic modification of the carboximidamide group to assess effects on activity
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Exploration of additional substituents at other positions of the thiazole ring
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Comparison with isosteric replacements to confirm the importance of the thiazole core
Such studies would provide deeper insights into the fundamental structure-activity relationships of 2-Thiazolecarboximidamide and guide the development of more effective derivatives.
Biological Target Identification
While thiazole derivatives have demonstrated activity against various biological targets, the specific targets and mechanisms of 2-Thiazolecarboximidamide remain to be fully characterized. Future research could focus on:
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Identification of specific protein targets through affinity chromatography or computational docking studies
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Elucidation of the mechanism of action in various biological systems
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Assessment of selectivity profiles across different enzymes and receptors
These investigations would clarify the molecular basis for the biological activity of 2-Thiazolecarboximidamide and inform further development efforts.
Optimization for Specific Applications
Building on the potential applications in medicinal chemistry and agricultural science, future research could focus on optimizing 2-Thiazolecarboximidamide derivatives for specific purposes:
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Enhancement of antimicrobial potency against resistant pathogens
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Improvement of pharmacokinetic properties for potential therapeutic applications
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Development of derivatives with increased selectivity for agricultural targets
These optimization efforts would leverage the structural understanding of 2-Thiazolecarboximidamide to create more effective compounds for specific applications.
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